molecular formula C12H11Cl2N3O B11741868 2-cyano-N-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-enamide

2-cyano-N-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-enamide

Cat. No.: B11741868
M. Wt: 284.14 g/mol
InChI Key: NJQDDPIDMBHIFF-UHFFFAOYSA-N
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Description

2-cyano-N-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-enamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a cyano group, a dichlorophenyl group, and a dimethylamino group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichloroaniline, acrylonitrile, and dimethylamine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions, with appropriate solvents and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity and potential therapeutic applications.

    Medicine: It could be investigated for its potential as a drug candidate or as a lead compound in drug discovery.

    Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-cyano-N-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group, dichlorophenyl group, and dimethylamino group may contribute to its binding affinity and activity. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-(3,5-dichlorophenyl)-3-(methylamino)prop-2-enamide: Similar structure but with a methylamino group instead of a dimethylamino group.

    2-cyano-N-(3,5-dichlorophenyl)-3-(ethylamino)prop-2-enamide: Similar structure but with an ethylamino group instead of a dimethylamino group.

    2-cyano-N-(3,5-dichlorophenyl)-3-(propylamino)prop-2-enamide: Similar structure but with a propylamino group instead of a dimethylamino group.

Uniqueness

The uniqueness of 2-cyano-N-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-enamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H11Cl2N3O

Molecular Weight

284.14 g/mol

IUPAC Name

2-cyano-N-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-enamide

InChI

InChI=1S/C12H11Cl2N3O/c1-17(2)7-8(6-15)12(18)16-11-4-9(13)3-10(14)5-11/h3-5,7H,1-2H3,(H,16,18)

InChI Key

NJQDDPIDMBHIFF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C#N)C(=O)NC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

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